(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
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Description
Scientific Research Applications
Olefin Cyclization in Synthesis
Ethyl [1-(methylsulfinyl) acetyl-2-pyrrolidinylidene] acetate, upon treatment with specific reagents, can be transformed into ethyl (4RS, 5SR)-1-aza-2-oxobicyclo [3.3.0] octane-4-carboxylate, illustrating its use in olefin cyclization reactions for synthesizing complex molecular structures (Ishibashi et al., 1985).
Structural and Conformational Studies
Ethyl-8-α-hydroxy-3-azabicyclo[3.2.1]octane-8-β-carboxylate has been studied using IR, 1H, and 13C NMR spectroscopy, revealing insights into its conformational behavior in solution, which is critical for understanding its potential applications in various chemical syntheses (Diez et al., 1991).
Role in Crystal Organization
An X-ray diffraction study of a closely related compound, diethyl 2,4-dicyano-3-(furan-2-yl)-8-morpholino-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylate, has provided insights into the role of weak hydrogen bonds in the organization of crystals, demonstrating the compound's importance in materials science and crystallography (Shishkina et al., 2016).
Synthesis and Configuration Analysis
The synthesis and analysis of optically active derivatives, such as (−)-6-Oxotricyclo[3.3.0.03,7]octane-2-carboxylic Acid, from related compounds provide valuable knowledge in the field of stereochemistry and enantioselective synthesis, which is vital for developing chiral drugs and catalysts (Naemura et al., 1986).
Catalytic Asymmetric Synthesis
The compound has been used in catalytic asymmetric synthesis, exemplified by the synthesis of 8-oxabicyclo[3.2.1]octane derivatives through a [3+2]-cycloaddition reaction. This showcases its potential in creating complex, chiral molecules for pharmaceutical and synthetic applications (Ishida et al., 2010).
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3/t7-,8+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYFFPUIYTWOGQ-JWHQNHQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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